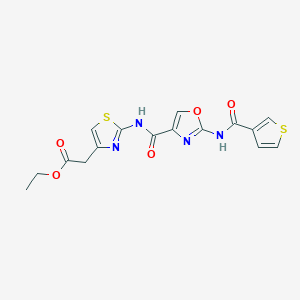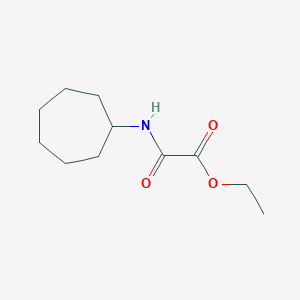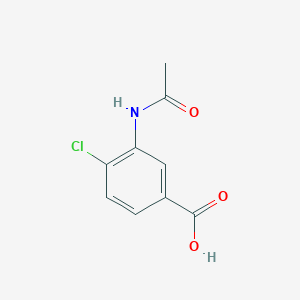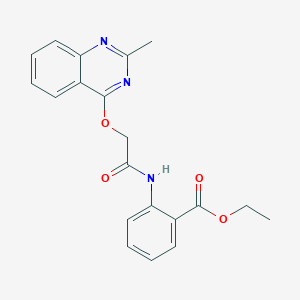![molecular formula C18H21N7O2 B2594263 N-metil-N-(1-{3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il}azetidin-3-il)-4,5,6,7-tetrahidro-2,1-benzoxazol-3-carboxamida CAS No. 2201901-22-4](/img/structure/B2594263.png)
N-metil-N-(1-{3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il}azetidin-3-il)-4,5,6,7-tetrahidro-2,1-benzoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la Inflamación Pulmonar
Este compuesto ha sido identificado por su potencial en la preparación de medicamentos destinados a aliviar o controlar las reacciones inflamatorias pulmonares excesivas . Puede inhibir eficazmente la sobreactivación del sistema inmunológico innato y la sobreexpresión de citocinas inflamatorias, las cuales son cruciales en la patología de varias enfermedades.
Terapia de Cáncer de Pulmón
Las propiedades antiinflamatorias del compuesto también se extienden a su uso en el tratamiento del cáncer de pulmón. Ha demostrado ser prometedor en la inhibición de la metástasis y la infiltración de células cancerosas de pulmón, proporcionando un enfoque específico para combatir esta enfermedad .
Síntesis de Compuestos Heterocíclicos
La estructura molecular de este compuesto lo hace adecuado para la síntesis de otros compuestos heterocíclicos. Estos compuestos tienen una amplia gama de aplicaciones, que incluyen el desarrollo de fármacos, productos químicos agrícolas y colorantes .
Investigación Farmacológica
Debido a su compleja estructura, el compuesto es de interés en la investigación farmacológica. Puede utilizarse para estudiar las interacciones entre los fármacos y sus objetivos, lo cual es esencial para el desarrollo de nuevos medicamentos .
Biología Química
En biología química, este compuesto puede utilizarse como una herramienta para sondear sistemas biológicos. Sus interacciones con diversas enzimas y receptores pueden ayudar a comprender los mecanismos subyacentes de las enfermedades .
Ciencia de los Materiales
Las propiedades químicas únicas del compuesto pueden explorarse en la ciencia de los materiales. Podría contribuir al desarrollo de nuevos materiales con características específicas, como una mayor durabilidad o conductividad .
Química Analítica
En química analítica, el compuesto podría utilizarse como un estándar o reactivo. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos o como referencia en análisis cuantitativos .
Propósitos Educativos
Por último, debido a su complejidad, el compuesto sirve como un excelente ejemplo para propósitos educativos en cursos avanzados de química orgánica y química medicinal. Puede ayudar a los estudiantes a comprender el diseño y la función de los agentes farmacéuticos .
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-11-19-20-15-7-8-16(21-25(11)15)24-9-12(10-24)23(2)18(26)17-13-5-3-4-6-14(13)22-27-17/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHVHNERKCPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C5CCCCC5=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)


![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)
![2-[(2-methylphenoxy)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2594190.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)
![4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2594196.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)
